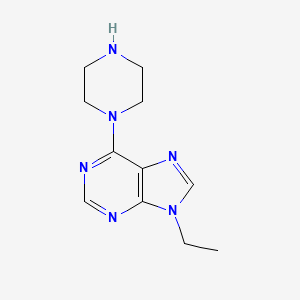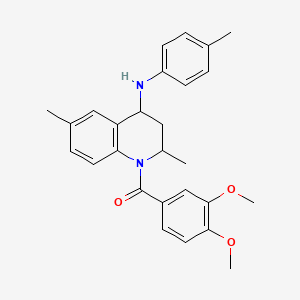
9-ethyl-6-(piperazin-1-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-6-(piperazin-1-yl)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The addition of an ethyl group at the 9th position and a piperazine ring at the 6th position of the purine structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-(piperazin-1-yl)-9H-purine typically involves the alkylation of a purine derivative. One common method includes the reaction of 9H-purine with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the 9th position. Subsequently, the 6-position is functionalized by reacting with piperazine under suitable conditions, often involving a solvent like dimethylformamide (DMF) and a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often include continuous flow reactors to enhance efficiency and yield. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-(piperazin-1-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce various reduced purine derivatives.
Scientific Research Applications
9-ethyl-6-(piperazin-1-yl)-9H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-ethyl-6-(piperazin-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The ethyl and piperazine groups enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-ethyl-6,6-dimethyl-8-(4-morpholin-4-yl)piperidin-1-yl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
- 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles
Uniqueness
Compared to similar compounds, 9-ethyl-6-(piperazin-1-yl)-9H-purine exhibits unique properties due to the specific positioning of the ethyl and piperazine groups
Properties
Molecular Formula |
C11H16N6 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
9-ethyl-6-piperazin-1-ylpurine |
InChI |
InChI=1S/C11H16N6/c1-2-16-8-15-9-10(16)13-7-14-11(9)17-5-3-12-4-6-17/h7-8,12H,2-6H2,1H3 |
InChI Key |
ZCMJVFXKISZHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one](/img/structure/B12223760.png)
carboxamide](/img/structure/B12223771.png)
![3-Cyclopropyl-6-{[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12223779.png)
![2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B12223791.png)
![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B12223792.png)
![1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12223796.png)
![3-(dimethylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12223800.png)
![1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12223804.png)
![3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B12223810.png)
![2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B12223820.png)
![3,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide](/img/structure/B12223825.png)

![7-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12223848.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12223858.png)
